XPhosPdG1

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMPMZWIIQCZBA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H59ClNPPd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028206-56-5 | |

| Record name | Chloro(2-dicyclohexylphoshpino-2',4',6'-triisopropyl-1,1'biphenyl)[2-(2-aminoethyl)phenyl)]palladium (II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to XPhos Pd G1: A First-Generation Buchwald Precatalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of XPhos Pd G1, a foundational first-generation Buchwald precatalyst. It delves into the catalyst's core chemical principles, mechanism of action, and practical applications in modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. This document serves as a detailed resource for researchers and professionals in drug development, offering insights into the catalyst's operational parameters, comparative performance, and experimental protocols.

Introduction: The Genesis of a Precatalyst

The evolution of palladium-catalyzed cross-coupling reactions has been a transformative force in organic synthesis, enabling the construction of complex molecular architectures with unprecedented efficiency. A significant leap in this field was the development of well-defined palladium precatalysts, which offer superior stability, reactivity, and reproducibility compared to in-situ generated catalytic systems.[1] XPhos Pd G1, a member of the first generation of Buchwald precatalysts, represents a key milestone in this progression.[2]

Developed by the group of Stephen L. Buchwald, these precatalysts are designed to provide a reliable and efficient source of the active monoligated Pd(0) species, which is crucial for the initiation of the catalytic cycle.[1] The XPhos ligand, a bulky and electron-rich biaryl monophosphine, imparts unique reactivity to the palladium center, allowing for the coupling of a wide range of substrates, including challenging aryl chlorides and tosylates.[3]

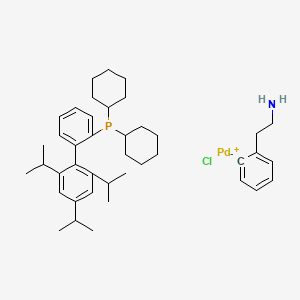

The Core of XPhos Pd G1: Structure and Generation

XPhos Pd G1, also known as (2-Dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2-aminoethyl)phenyl)]palladium(II) chloride, is a palladacycle featuring the XPhos ligand and a 2-(2-aminoethyl)phenyl ancillary ligand.[4] This structure is a stable, air- and moisture-tolerant solid, which simplifies handling and storage in a laboratory setting.[5]

Chemical Structure of XPhos Pd G1

| Component | Description |

| Palladium(II) Center | The catalytic core of the complex. |

| XPhos Ligand | A bulky, electron-rich biarylphosphine ligand that promotes oxidative addition and reductive elimination. |

| Ancillary Ligand | A 2-(2-aminoethyl)phenyl group that forms a stable palladacycle and facilitates the generation of the active catalyst.[6] |

| Chloride Ligand | A labile ligand that is displaced during the catalytic cycle. |

Caption: Chemical structure of XPhos Pd G1.

Mechanism of Action: Unlocking Catalytic Potential

The efficacy of XPhos Pd G1 lies in its ability to efficiently generate the active Pd(0) species, L-Pd(0), where L is the XPhos ligand. This activation is a critical step that initiates the cross-coupling catalytic cycle.

Activation of the Precatalyst

The activation of the G1 precatalyst is typically achieved through deprotonation of the amino group on the ancillary ligand by a base.[1][7] This is followed by reductive elimination, which releases the active L-Pd(0) species and a benign byproduct.[8]

Caption: Activation of the XPhos Pd G1 precatalyst.

The Catalytic Cycle

Once the active L-Pd(0) species is formed, it enters the catalytic cycle, which generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura coupling reaction.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Applications in Cross-Coupling Reactions

XPhos Pd G1 has demonstrated its utility in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and materials.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. XPhos Pd G1 is an effective precatalyst for the coupling of amines with aryl halides and tosylates.[3][10]

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. XPhos Pd G1 has been successfully employed in Suzuki-Miyaura couplings, including those involving challenging substrates.[11]

Other Cross-Coupling Reactions

The XPhos ligand, and by extension its G1 precatalyst, is also effective in other important C-C bond-forming reactions such as Negishi and copper-free Sonogashira couplings.[3][12][13]

Performance Data and Comparative Analysis

While later generations of Buchwald precatalysts have been developed with improved features, XPhos Pd G1 remains a relevant and effective catalyst for many applications.[1] The following table summarizes representative performance data for XPhos Pd G1 in various cross-coupling reactions.

| Reaction Type | Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Buchwald-Hartwig | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 94 | [14] |

| Suzuki-Miyaura | Aryl Tosylate | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | >95 | [15] |

Comparative Evolution of Buchwald Precatalysts:

-

G1 Precatalysts: Require a base for activation to generate the active Pd(0) species.[7] They can be slow to initiate at room temperature with weak bases.[2]

-

G2 Precatalysts: Feature a biphenyl-based ancillary ligand, allowing for activation at room temperature with milder bases like carbonates or phosphates.[1]

-

G3 Precatalysts: Incorporate a methanesulfonate (OMs) anion instead of chloride, leading to enhanced stability in solution and compatibility with a broader range of bulky ligands.[8]

-

G4 Precatalysts: Address the issue of the carbazole byproduct generated from G2 and G3 precatalysts, which can sometimes inhibit the reaction.[1]

Experimental Protocols

The following are generalized, step-by-step methodologies for common cross-coupling reactions using XPhos Pd G1. Note: These are starting points and may require optimization for specific substrates.

General Protocol for Buchwald-Hartwig Amination

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add XPhos Pd G1 (typically 1-2 mol%), the aryl halide (1.0 equiv.), the amine (1.2-1.5 equiv.), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv.).

-

Add a degassed, anhydrous solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Sources

- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. XPhos - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Negishi coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]

- 15. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]

XPhos Pd G1 (CAS: 1028206-56-5): A Senior Application Scientist's In-Depth Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of XPhos Pd G1, a first-generation Buchwald precatalyst. We will delve into its structural attributes, mechanism of action, and practical applications in cross-coupling chemistry, offering field-proven insights to empower your research and development endeavors.

Introduction: The Genesis of a Powerful Catalyst

XPhos Pd G1, with the CAS number 1028206-56-5, is a palladium(II) precatalyst that has found wide application in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.[1][2] It is a member of the well-regarded family of Buchwald precatalysts, designed for their stability, ease of handling, and efficient generation of the active catalytic species.[3] The "G1" designation refers to it being a first-generation precatalyst, characterized by a phenethylamine-based scaffold.[3]

The catalyst presents as a yellow, air- and moisture-stable powder, a significant advantage over generating active Pd(0) catalysts in situ from air-sensitive precursors.[1] This stability allows for more consistent and reproducible reaction outcomes, a critical factor in both academic research and process development for pharmaceuticals.

Structural Features and Properties

At its core, XPhos Pd G1 is a palladium complex featuring the bulky, electron-rich XPhos ligand.[1] XPhos, or 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, is a biaryl monophosphine ligand developed by the Buchwald group. Its steric bulk and electron-donating properties are crucial for enhancing catalytic activity and stability.[2]

| Property | Value |

| CAS Number | 1028206-56-5 |

| Molecular Formula | C₄₁H₅₉ClNPPd |

| Molecular Weight | 738.77 g/mol |

| Appearance | Yellow Powder |

| Solubility | Soluble in many common organic solvents |

A summary of the key properties of XPhos Pd G1.

The "Precatalyst" Advantage: Mechanism of Activation

A key feature of Buchwald precatalysts is their ability to controllably generate the active Pd(0) species in the reaction mixture. The activation of XPhos Pd G1 is initiated by a base-mediated deprotonation of the phenethylamine ligand, followed by reductive elimination.[3]

Caption: Activation pathway of the XPhos Pd G1 precatalyst.

The first-generation precatalysts typically require a strong base, such as sodium tert-butoxide, for activation at room temperature, or a weaker carbonate base at elevated temperatures.[3] This controlled activation minimizes the formation of palladium black and ensures a higher concentration of the active catalyst throughout the reaction.

Application in Cross-Coupling Reactions: A Workhorse in Synthesis

XPhos Pd G1 is a versatile catalyst for a range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The unique properties of the XPhos ligand are central to the catalyst's high performance. The steric bulk of the ligand facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, while its electron-rich nature promotes the initial oxidative addition of the aryl halide to the palladium center.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. XPhos Pd G1 has proven to be an effective catalyst for this transformation, particularly with challenging substrates like aryl chlorides.[5]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

This protocol is a representative example for the coupling of an aryl chloride with an arylboronic acid using XPhos Pd G1.

Reagents and Equipment:

-

XPhos Pd G1 (1-2 mol%)

-

Aryl chloride (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous toluene or dioxane

-

Schlenk flask or sealed vial

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add XPhos Pd G1, the aryl chloride, arylboronic acid, and potassium phosphate.

-

Seal the flask, and evacuate and backfill with an inert gas (repeat three times).

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. XPhos Pd G1 is highly effective in catalyzing the coupling of a wide range of amines with aryl halides, including challenging substrates like aryl chlorides.[2]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

This protocol provides a general procedure for the amination of an aryl chloride.

Reagents and Equipment:

-

XPhos Pd G1 (1-2 mol%)

-

Aryl chloride (1.0 equiv)

-

Amine (1.2 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene or dioxane

-

Schlenk flask or sealed vial

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add XPhos Pd G1 and sodium tert-butoxide to an oven-dried Schlenk flask with a stir bar.

-

Seal the flask, remove from the glovebox, and add the anhydrous solvent.

-

Add the amine, followed by the aryl chloride.

-

Heat the reaction mixture with stirring (typically to 80-100 °C) until the starting material is consumed as determined by TLC or GC/LC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash chromatography.

Performance and Comparison with Later Generations

While XPhos Pd G1 is a highly effective catalyst, subsequent generations of Buchwald precatalysts have been developed with improved features. Understanding these differences is crucial for catalyst selection.

| Precatalyst Generation | Activating Base | Activation Temperature | Byproduct | Key Advantages/Disadvantages |

| G1 | Strong base (e.g., NaOtBu) or weak base at high temp. | Room temp (strong base) or elevated temp (weak base) | Styrene | Robust and effective, but may require harsher activation conditions.[3] |

| G2 | Weak bases (e.g., K₃PO₄, K₂CO₃) | Room temperature | Carbazole | Milder activation conditions. |

| G3 | Weak bases | Room temperature | Carbazole | Broader ligand scope and enhanced stability in solution. |

| G4 | Weak bases | Room temperature | N-methylcarbazole | Avoids potentially reactive carbazole byproduct.[6] |

A comparative overview of Buchwald precatalyst generations.

The choice of precatalyst generation often depends on the specific requirements of the reaction, such as substrate sensitivity to base and temperature, as well as considerations around potential byproducts. For many standard applications, XPhos Pd G1 remains a cost-effective and highly efficient choice.

Conclusion: A Foundational Tool for Modern Synthesis

XPhos Pd G1 stands as a testament to the power of rational catalyst design. Its development marked a significant step forward in making palladium-catalyzed cross-coupling reactions more accessible, reliable, and robust. As a Senior Application Scientist, I can attest to its continued relevance in both discovery and process chemistry. While later generations offer refinements for specific challenges, a thorough understanding and proficient application of this first-generation precatalyst is an invaluable asset for any synthetic chemist. Its ease of handling, predictable reactivity, and broad applicability ensure that XPhos Pd G1 will remain a staple in the synthetic chemist's toolbox for the foreseeable future.

References

Sources

Introduction: The Indispensable Role of Ligands in Modern Cross-Coupling

An In-Depth Technical Guide to the Role of the XPhos Ligand in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are fundamental to pharmaceuticals, agrochemicals, and materials science. The efficacy of these transformations is not dictated by the palladium source alone; it is critically dependent on the nature of the ancillary ligand. Ligands modulate the steric and electronic properties of the palladium center, directly influencing the rates and efficiencies of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The development of bulky, electron-rich phosphine ligands, in particular, has revolutionized the field, overcoming the limitations of earlier systems and dramatically expanding the substrate scope to include previously unreactive partners like aryl chlorides and sterically hindered substrates.[1][2]

This guide provides a deep-dive into one of the most powerful and versatile ligands in this class: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) . We will explore its unique structural attributes, elucidate its mechanistic role in catalysis, provide practical experimental protocols, and offer a comparative analysis to guide researchers in its effective application.

XPhos: A Rational Design for Unprecedented Reactivity

Developed by the Buchwald group, XPhos was engineered to address the challenges associated with unactivated and sterically demanding substrates.[3] Its structure is a testament to rational ligand design, where each component serves a distinct and synergistic purpose.

-

Dicyclohexylphosphino Group: This moiety provides significant electron-donating character to the phosphorus atom. This high electron density on the palladium center it coordinates to is crucial for facilitating the oxidative addition of C-X bonds, particularly the strong bonds of aryl chlorides.[3]

-

Bulky Biaryl Backbone: The biphenyl scaffold creates a sterically demanding environment around the palladium center. This bulkiness promotes the formation of a monoligated, 14-electron LPd(0) species, which is highly reactive in the catalytic cycle.[4][5] Furthermore, this steric hindrance is instrumental in accelerating the final, bond-forming reductive elimination step.[3][6]

-

2′,4′,6′-Triisopropyl Groups: These groups on the second phenyl ring provide remote steric bulk. This feature helps to lock the conformation of the biaryl backbone, creating a defined pocket that stabilizes the palladium center and influences the orientation of substrates, thereby enhancing reaction rates and selectivity.[2][3]

As a crystalline, air-stable solid, XPhos also offers convenient handling characteristics compared to many other sensitive phosphine ligands.[7]

Caption: Key structural features of the XPhos ligand.

The Mechanistic Heart: XPhos in the Catalytic Cycle

The remarkable performance of XPhos stems from its ability to accelerate multiple steps within the palladium catalytic cycle. While often generated in situ from a Pd(II) or Pd(0) source like Pd(OAc)₂ or Pd₂(dba)₃, the use of pre-formed palladacycle precatalysts (e.g., XPhos Pd G2, G3, G4) is now standard practice for achieving reproducible and highly efficient catalysis.[7][8][9] These precatalysts provide a stable, well-defined source of the active catalyst.

The activation of a Buchwald precatalyst involves a base-mediated process that leads to reductive elimination, cleanly generating the highly active, monoligated LPd(0) species that enters the catalytic cycle.[5][9]

Caption: Activation of a Buchwald G3 precatalyst.

Once the active [Pd(0)(XPhos)] species is formed, it drives the cross-coupling reaction:

-

Oxidative Addition (OA): This is often the rate-limiting step. The electron-rich nature of the XPhos-ligated palladium center promotes the cleavage of the aryl-halide (Ar-X) or aryl-pseudohalide bond, forming a Pd(II) intermediate. The steric bulk of XPhos facilitates this step, even with robust Ar-Cl bonds.[3][10] Computational studies have shown that a secondary interaction between the palladium center and the biaryl ring of the XPhos ligand plays a key role in lowering the energy barrier for oxidative addition.[11]

-

Transmetalation (for Suzuki Coupling) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In Suzuki coupling, the organoboron species transfers its organic group to the palladium center. In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination (RE): This is the final, product-forming step. The steric congestion imposed by the bulky XPhos ligand forces the two organic partners on the palladium center into close proximity, promoting the formation of the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[2][3] This step is often very fast, contributing to high turnover numbers.

Caption: The palladium catalytic cycle enabled by XPhos.

Key Applications and Substrate Scope

XPhos has demonstrated exceptional utility across a wide range of palladium-catalyzed reactions, establishing it as a "go-to" ligand for challenging transformations.[1][12]

| Reaction Type | Description | Key Advantages with XPhos |

| Buchwald-Hartwig Amination | Forms C-N bonds between aryl halides/tosylates and amines, amides, or N-heterocycles.[7][13] | High activity for coupling aryl chlorides and tosylates; broad scope including primary and secondary amines and challenging heterocycles.[3][12][14] |

| Suzuki-Miyaura Coupling | Forms C-C bonds between organoboron reagents and organic halides/triflates.[9][15] | Highly efficient for coupling with heteroaryl chlorides, sterically hindered boronic acids, and electron-rich aryl halides.[1][12] |

| Miyaura Borylation | Forms aryl boronate esters from aryl chlorides. | Enables borylation under mild conditions (e.g., 35°C) with low catalyst loadings (0.5 mol%), providing access to crucial intermediates.[14] |

| Sonogashira Coupling | Forms C-C bonds between terminal alkynes and aryl/vinyl halides. | Serves as a preferred ligand for greener, copper-free Sonogashira couplings.[7][14] |

| Other Reactions | Includes Negishi coupling, α-arylation of carbonyls, and C-O bond formation.[3][7] | The robust nature of the XPhos-Pd system allows for its application in a diverse array of bond-forming reactions. |

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol provides a representative procedure for a Suzuki-Miyaura cross-coupling reaction using an XPhos-based precatalyst. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

-

Aryl Chloride (1.0 equiv)

-

Arylboronic Acid (1.5 equiv)

-

XPhos Pd G3 (or other generation) (1-2 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane/water mixture)

-

Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Step-by-Step Methodology:

-

Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl chloride (e.g., 0.5 mmol), arylboronic acid (0.75 mmol), potassium phosphate (1.5 mmol), and the XPhos Pd G3 precatalyst (0.005 - 0.01 mmol).

-

Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the aryl chloride). If using a mixed solvent system like dioxane/water, a typical ratio is 10:1.

-

Reaction Execution: Seal the vessel and place it in a pre-heated oil bath or heating block. Typical reaction temperatures range from 80-110 °C. The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC). Reactions are often complete within 2-12 hours.

-

Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

This general protocol can be adapted for Buchwald-Hartwig aminations by substituting the boronic acid with the appropriate amine and using a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[16]

Conclusion: An Enduring Legacy in Catalysis

The XPhos ligand is more than just another reagent; it represents a paradigm shift in what is possible in palladium catalysis. Its rational design, combining potent electron-donating properties with finely tuned steric bulk, provides a catalytic system of exceptional activity and breadth.[2][3] By enabling the use of cheap and abundant aryl chlorides and facilitating reactions with previously incompatible, sterically demanding substrates, XPhos has made countless complex syntheses more efficient, robust, and economically viable. Its continued prevalence in both academic research and industrial-scale manufacturing underscores its profound and lasting impact on modern chemistry.

References

-

1PMC.

-

14ChemicalBook.

-

7Wikipedia.

-

3Grokipedia.

-

17ACS Omega.

-

18PMC.

-

19PMC.

-

8Watie.

-

20ACS Publications.

-

4PMC.

-

2Entegris.

-

4PMC.

-

2Entegris.

-

5SpringerLink.

-

21Chem-Impex.

-

22DSpace@MIT.

-

12Sigma-Aldrich.

-

23ResearchGate.

-

12Sigma-Aldrich.

-

23ResearchGate.

-

6YouTube.

-

8Watie.

-

9ScienceDirect.

-

6YouTube.

-

9ScienceDirect.

-

15MDPI.

-

13Grokipedia.

-

16Tokyo Chemical Industry UK Ltd..

-

11PMC.

Sources

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. entegris.com [entegris.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nasc.ac.in [nasc.ac.in]

- 6. m.youtube.com [m.youtube.com]

- 7. XPhos - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 13. grokipedia.com [grokipedia.com]

- 14. X-PHOS: Properties and Applications as Catalyst_Chemicalbook [chemicalbook.com]

- 15. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]

- 16. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemimpex.com [chemimpex.com]

- 22. dspace.mit.edu [dspace.mit.edu]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Technical Guide: Stability, Storage, and Activation of XPhos Pd G1

Executive Summary

XPhos Pd G1 (Buchwald Precatalyst Generation 1) represents a critical evolution in palladium catalysis, designed to address the instability of traditional Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃. While marketed as "air-stable," this designation refers to short-term handling rather than indefinite shelf stability. This guide provides a rigorous technical framework for the storage, quality control, and activation of XPhos Pd G1, moving beyond basic safety data sheets to address the mechanistic realities of organometallic integrity.

Part 1: Chemical Identity & Structural Logic

To understand the stability profile, one must understand the structural architecture. XPhos Pd G1 is not a simple salt; it is a palladacycle .

-

Chemical Name: (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) palladium(II) phenethylamine chloride.

-

The "G1" Architecture: The palladium center is stabilized by a bidentate ligand system involving the XPhos phosphine and a phenethylamine backbone.

The Stability Paradox

The phenethylamine backbone renders the complex stable to air and moisture in the solid state by saturating the coordination sphere of the Pd(II) center. However, this same backbone is the "fuse" that must be lit (via deprotonation) to activate the catalyst. Storage conditions are essentially an exercise in preventing the premature ignition of this fuse.

Part 2: Degradation Mechanisms (The "Why")

Understanding how the catalyst fails allows us to design protocols to prevent it.

Oxidative Degradation (The Primary Threat)

While the Pd(II) center is relatively stable, the phosphine ligand (XPhos) is susceptible to oxidation.

-

Mechanism: Atmospheric oxygen attacks the phosphorus center.

-

Result: Formation of XPhos Oxide (chemically inert in catalysis) and free Pd salts.

-

Impact: Drastic reduction in catalytic turnover number (TON) and potential precipitation of Pd black.

Hydrolytic Instability (Solution State)

In solution, particularly in protic solvents (MeOH, Water), the chloride bridge can dissociate, or the amine ligand can be displaced, exposing the metal center to aggregation.

-

Rule: XPhos Pd G1 is NOT stable in solution for long-term storage.

Thermal Decomposition

Elevated temperatures can induce the reductive elimination of the amine ligand even without a base, leading to the formation of inactive dimers.

Part 3: Storage & Handling Protocols[5]

The following protocols are designed to maximize the half-life of the precatalyst.

Table 1: Storage Tier System

| Storage Tier | Conditions | Expected Stability | Application Context |

| Tier A (Gold Standard) | Glovebox (N₂ or Ar), -20°C, Amber Vial | > 2 Years | GMP manufacturing, long-term archiving |

| Tier B (Recommended) | Desiccator @ 4°C, Parafilm sealed, Argon backfill | 6 - 12 Months | Active research labs, frequent use |

| Tier C (Acceptable) | Benchtop Desiccator, RT, Dark | 1 - 3 Months | High-throughput screening (rapid consumption) |

| Tier D (Critical Failure) | Benchtop, Solution phase, Light exposed | < 24 Hours | DO NOT USE for critical data |

Detailed Handling Workflow

-

Arrival: Upon receipt, do not store the bottle directly in the fridge. Transfer the vial into a desiccator or glovebox immediately.

-

Weighing: Can be weighed in air for short periods (minutes).

-

Resealing: If not in a glovebox, flush the headspace of the vial with Argon before recapping. Use Parafilm to seal the cap-glass interface to prevent moisture ingress during refrigeration.

-

Solution Prep: Prepare solutions immediately prior to use. Never store stock solutions of G1.

Part 4: Quality Control (The Self-Validating System)

Trusting a catalyst blindly is a source of experimental error. Use 31P NMR as a self-validating check.

The 31P NMR Protocol

Phosphorus NMR is the definitive method for assessing catalyst purity because it directly visualizes the ligand environment.

-

Solvent: CDCl₃ or C₆D₆ (degassed).

-

Standard: Triphenylphosphine (internal standard) or external phosphoric acid reference.

Diagnostic Shifts (Approximate):

-

Intact XPhos Pd G1: Distinct singlet/doublet (typically positive shift, distinct from free ligand).

-

Free XPhos Ligand: ~ -10 to -13 ppm (Indicates ligand dissociation).

-

XPhos Oxide (Dead Catalyst): ~ +40 to +50 ppm (Indicates oxidation).

Pass/Fail Criteria:

-

>95% Purity: Use for kinetics/manufacturing.

-

80-95% Purity: Acceptable for scoping/screening; adjust loading.

-

<80% Purity: Recrystallize or Discard. Presence of significant oxide peak (>5%) warrants disposal for sensitive reactions.

Part 5: Activation & Application[6]

Storage preserves the potential energy of the catalyst. Activation releases it. The G1 precatalyst requires a specific activation mode compared to G2/G3/G4.

The Activation Mechanism

G1 does not activate spontaneously at room temperature with weak bases. It requires:

-

Deprotonation: Removal of the N-H proton on the phenethylamine.

-

Elimination: Loss of the indoline/styrene byproduct.

-

Coordination: Entry of the substrate (Oxidative Addition).

Visualization: Activation Pathway

The following diagram illustrates the transition from the stored state (Precatalyst) to the active cycle.

Figure 1: Activation pathway of XPhos Pd G1 showing the necessity of base for generating the active L-Pd(0) species and the competing degradation pathway.

Experimental Recommendation

Because G1 requires deprotonation:

-

Protocol: If using weak bases (e.g., K₂CO₃, K₃PO₄), you typically need heat (60-80°C) to drive the activation efficiently.

-

Protocol: If performing room temperature coupling, use a stronger base (e.g., NaOtBu, KOtBu) or switch to a G2/G3 precatalyst which activates more easily.

Part 6: Workflow Visualization

This decision tree guides the researcher through the storage and usage lifecycle.

Figure 2: Operational workflow for handling XPhos Pd G1 from receipt to experimental application.

References

-

Buchwald, S. L., et al. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Amine and Succinimide Nucleophiles with Heteroaryl Chlorides. Journal of the American Chemical Society.

-

Sigma-Aldrich. (2025).[4][5] Safety Data Sheet: XPhos Pd G1.

-

Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science. (Comparison of G1 vs G2/G3 activation modes).

-

Reich, H. J. (2020).[6] 31P NMR Chemical Shifts.[6][7] University of Wisconsin-Madison. (Reference for Phosphine vs Oxide shifts).

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling Using XPhos Pd G1 Precatalyst

Executive Summary

This application note details the protocol for utilizing the XPhos Pd G1 precatalyst (Buchwald Generation 1) in Suzuki-Miyaura cross-coupling reactions. While newer generations (G2, G3, G4) offer milder activation profiles, the G1 precatalyst remains a robust, cost-effective standard for synthesizing sterically hindered biaryls and heterocycles. This guide focuses on the unique activation mechanism of the phenethylamine backbone, providing a self-validating workflow that ensures high reproducibility in drug discovery and process chemistry environments.

Mechanistic Insight & Causality[1]

Why XPhos Pd G1?

The "Generation 1" (G1) precatalyst system addresses the instability of traditional Pd(0) sources (like Pd(PPh₃)₄) and the inconsistent activation of Pd(OAc)₂/Ligand mixtures.

-

The Ligand (XPhos): The bulky biaryl phosphine ligand (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) promotes oxidative addition into unactivated aryl chlorides due to its electron-rich nature. Its steric bulk facilitates the rapid reductive elimination of the product, which is crucial for forming tetra-ortho-substituted biaryls.

-

The Precatalyst Scaffold (G1): The G1 complex features a phenethylamine backbone coordinated to Palladium(II). Unlike simple salt mixtures, this defined complex ensures a strict 1:1 Pd:Ligand ratio, preventing the formation of inactive "palladium black" aggregates during the initial heating phase.

Activation Mechanism

Understanding the activation is critical for troubleshooting. The G1 precatalyst is a Pd(II) species that must be reduced to Pd(0) in situ.

-

Deprotonation: A base (e.g., K₃PO₄, K₂CO₃) deprotonates the amine on the phenethylamine backbone.

-

Reductive Elimination: The complex undergoes intramolecular reductive elimination to eject an indoline byproduct.

-

Active Species Formation: This releases the monoligated [Pd(0)-XPhos] species, which enters the catalytic cycle.

Note: Because this activation requires deprotonation and elimination, G1 precatalysts typically require thermal energy (60°C–100°C) to initiate, unlike G3 catalysts which activate at room temperature.

Pathway Visualization

Figure 1: Activation pathway of XPhos Pd G1. The precatalyst requires base and heat to release the active Pd(0) species, distinguishing it from oxidative-addition complexes (G6).

Substrate Scope & Utility

The XPhos Pd G1 system is particularly engineered for:

-

Aryl Chlorides: Excellent reactivity with unactivated and electron-rich aryl chlorides.

-

Steric Hindrance: Synthesis of tri- and tetra-ortho-substituted biaryls (e.g., 2,2',6-substituted systems).

-

Heterocycles: Tolerates basic nitrogens (pyridines, quinolines) and unprotected NH groups (indoles) better than Pd(PPh₃)₄.

-

Sulfonates: Compatible with Aryl Tosylates and Mesylates.

Detailed Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (scalable to >100g with adequate heat transfer).

Reagents & Materials

| Component | Equivalents | Role | Notes |

| Aryl Halide | 1.0 equiv | Electrophile | Cl, Br, I, or OTs.[1][2] |

| Boronic Acid | 1.2 – 1.5 equiv | Nucleophile | Use excess if boronic acid is prone to protodeboronation. |

| XPhos Pd G1 | 0.5 – 2.0 mol% | Precatalyst | Weigh in air; store in desiccator. |

| K₃PO₄ | 2.0 – 3.0 equiv | Base | Finely ground. K₂CO₃ is a viable alternative. |

| Solvent System | 0.2 – 0.5 M | Medium | THF:Water (10:1) or Toluene:Water (10:1) . |

Step-by-Step Workflow

-

Preparation (Air Stable Step):

-

To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), Base (K₃PO₄, 2.0 mmol), and XPhos Pd G1 (15 mg, ~2 mol%).

-

Note: If the aryl halide is a liquid, add it after the solvent in step 3.

-

-

Inertion (Critical):

-

Seal the vial with a septum cap.

-

Evacuate the vial via needle/vacuum line and backfill with Argon or Nitrogen. Repeat this cycle 3 times .

-

Why: Although G1 is air-stable as a solid, the active Pd(0) species generated in situ is oxygen-sensitive. Oxygen causes homocoupling of the boronic acid.

-

-

Solvent Addition:

-

Add the degassed solvent mixture (e.g., 4 mL THF + 0.4 mL Water) via syringe.

-

Tip: A biphasic system (organic/water) is crucial for dissolving the inorganic base and facilitating the activation mechanism.

-

-

Reaction:

-

Place the vial in a pre-heated block at 80°C .

-

Stir vigorously (>800 RPM). The biphasic mixture requires high shear to ensure phase transfer.

-

Monitor by HPLC/TLC. Typical reaction time: 2–12 hours.

-

Visual Check: The reaction often turns from a light orange suspension to a dark/black mixture upon completion (precipitation of Pd black after turnover ceases).

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with EtOAc or DCM.

-

Wash with water (x2) and brine (x1).

-

Dry over MgSO₄, filter, and concentrate.

-

Purify via flash chromatography.

-

Optimization & Troubleshooting Guide

If conversion is low (<50%) or impurities are high, consult this logic table.

| Observation | Probable Cause | Corrective Action |

| No Reaction (0% Conv.) | Precatalyst not activated. | Increase Temp to 100°C. Ensure water is present in solvent system (required for base solubility). |

| Homocoupling of Boronic Acid | Oxygen ingress. | Improve degassing (sparge solvent for 15 mins). Check septum integrity. |

| Protodeboronation | Unstable Boronic Acid. | Switch base to KF or K₂CO₃. Use Boronic Ester (Pinacol) instead of Acid. Add ligand excess. |

| Stalled Reaction (~60% Conv.) | Catalyst death. | Add a second portion of catalyst (0.5 mol%) after 4 hours. Ensure solvent is strictly degassed. |

| Product is an Amine/Pyridine | Pd coordination inhibition. | XPhos is good for this, but if stalled, switch to XPhos Pd G3 (activates easier) or increase temp. |

Safety & Handling

-

Palladium Toxicity: All palladium compounds should be handled as potential heavy metal toxins. Use gloves and work in a fume hood.

-

Solvent Safety: THF and Toluene are flammable. Ensure inert atmosphere when heating above flash points.

-

Pressure: Heating closed vials to 80-100°C generates internal pressure. Use pressure-rated vials (e.g., crimp-top microwave vials).

References

-

Seminal Description of G1 Precatalysts: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "The Use of Precatalysts of the Type [Pd(L)(amine)Cl] in Cross-Coupling Reactions." J. Org. Chem.2008 , 130, 6686.

-

Substrate Scope & XPhos Utility: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." J. Am. Chem. Soc.2007 , 129, 3358–3366.

-

Comparison of Generations (G1 vs G2/G3): Bruno, N. C.; Tudge, M. T.; Buchwald, S. L. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci.[3]2013 , 4, 916–920.

-

General Review of Buchwald Precatalysts: "Buchwald Precatalysts: A User's Guide." Sigma-Aldrich Technical Review.

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination using XPhos Pd G1

Executive Summary & Technical Positioning

The XPhos Pd G1 precatalyst (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II)) represents the first generation of Buchwald's air-stable palladacycles.[1] While later generations (G2, G3, G4) offer enhanced solubility or lower activation barriers, G1 remains a critical tool in the drug development arsenal.

Why choose XPhos Pd G1 over G3/G4?

-

Byproduct Profile: G1 activation releases a volatile or easily separable indoline (dihydroindole) derivative.[1] In contrast, G3/G4 precatalysts release carbazoles, which can co-elute with products or act as competitive substrates in specific sensitive couplings.

-

Atom Economy: For large-scale applications, the G1 scaffold is often more cost-effective than the complex methylated aminobiphenyls of G3/G4.[1]

-

Substrate Niche: XPhos is privileged for coupling unactivated aryl chlorides and bulky amines.[1]

Mechanistic Grounding: The Activation Switch

Understanding the activation mechanism is the single most important factor for success with G1 precatalysts. Unlike Pd(0) sources (e.g., Pd(dba)₂), G1 is a Pd(II) species that must undergo base-mediated reductive elimination to enter the catalytic cycle.

The "Golden Rule" of G1 Activation

The rate of active Pd(0) generation is directly proportional to the base strength and temperature:

-

Strong Bases (e.g., LiHMDS): Activation occurs at < 0 °C.[1]

-

Alkoxides (e.g., NaOtBu): Activation occurs rapidly at Room Temperature.[1]

-

Weak Bases (e.g., K₂CO₃, K₃PO₄): Activation requires heat (>60 °C) .[1]

Failure to supply heat when using carbonate bases is the #1 cause of reaction failure with G1 precatalysts.

Visualization: Precatalyst Activation Pathway

The following diagram illustrates the transformation of the stable G1 precatalyst into the active monoligated Pd(0) species.

Figure 1: Activation pathway of XPhos Pd G1. Note that the indoline byproduct is formed stoichiometrically with the catalyst.

Experimental Protocol: C-N Coupling of Aryl Chlorides

This protocol is designed for the coupling of a secondary amine with an unactivated aryl chloride. It uses a "self-validating" approach where color change indicates successful catalyst activation.[1]

Materials

-

Catalyst: XPhos Pd G1 (1–2 mol%)[1]

-

Ligand: None required (XPhos is pre-bound).[1] Note: Adding extra XPhos (0.5–1 mol%) can stabilize the catalyst lifetime in long reactions.

-

Base: Sodium tert-butoxide (NaOtBu) (1.2–1.4 equiv)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous, sparged with N₂/Ar)

Step-by-Step Methodology

-

Vessel Preparation:

-

Flame-dry a resealable reaction vial or Schlenk tube equipped with a magnetic stir bar.[1]

-

Cool under a stream of Argon or Nitrogen.

-

-

Reagent Charging (Glovebox or Counter-flow):

-

Solvent Addition & Activation (The Checkpoint):

-

Seal the vessel.[2]

-

Inject anhydrous Toluene (concentration ~0.15 M to 0.25 M).[1]

-

Inject liquid substrates (Amine/Aryl Halide) if applicable.[1]

-

Observation: Upon stirring at room temperature with NaOtBu, the solution should rapidly turn from pale yellow/off-white to a dark orange/brown .

-

Validation: This color change confirms the deprotonation and generation of Pd(0). If the solution remains pale yellow, your base is likely inactive or the system is wet.

-

-

Reaction:

-

Heat the block to 80–100 °C.

-

Stir vigorously (XPhos systems are sensitive to mass transfer limitations).[1]

-

Monitor by LCMS/HPLC at 1 hour and 4 hours.

-

-

Workup:

Optimization & Troubleshooting Guide

Solvent & Base Matrix

Use this table to select conditions based on substrate sensitivity.

| Substrate Class | Recommended Base | Recommended Solvent | Temp (°C) | Notes |

| Standard | NaOtBu | Toluene, Dioxane | 80–100 | Fastest activation; standard protocol.[1] |

| Base-Sensitive | K₃PO₄ | t-Amyl Alcohol, Dioxane | 100–110 | Requires Heat. Water (2-4%) often helps solubility of inorganic bases.[1] |

| Acidic Protons | LiHMDS | THF | 25–60 | Strong base allows low-temp activation; good for thermally unstable substrates.[1] |

| Late-Stage | Cs₂CO₃ | Dioxane | 100 | Slowest activation; requires long reaction times.[1] |

Diagnostic Flowchart (Catalytic Cycle)

Use the diagram below to pinpoint where the cycle is stalling if yields are low.

Figure 2: The Buchwald-Hartwig Catalytic Cycle using XPhos.[1]

Troubleshooting "No Reaction"

-

Did the color change?

-

No: Activation failed. Check Base quality. If using K₂CO₃, increase Temp to >100°C.[1]

-

Yes (Black Precipitate): Catalyst decomposition ("Pd Black").[1] The reaction is likely stalling after activation.

-

Fix: Add 1 mol% free XPhos ligand to stabilize the Pd(0).

-

Fix: Ensure strict O₂ exclusion (Pd(0) + XPhos + O₂ = rapid death).[1]

-

-

-

Substrate Inhibition:

-

If the amine is a heterocycle (e.g., imidazole, pyrazole) capable of binding Pd strongly, it may poison the catalyst.

-

Fix: Switch to a G3 precatalyst (better initiation) or increase Temp.

-

References

-

Precatalyst Generations & Nomenclature: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. Chemical Science2014 , 5, 1398-1404.

-

Mechanistic Studies on Activation: Bruno, N. C.; Tudge, M. T.; Buchwald, S. L. Chemical Science2013 , 4, 916-920.[1]

-

XPhos Ligand Development: Gelman, D.; Buchwald, S. L. Angewandte Chemie International Edition2003 , 42, 5993-5996.

-

General Application Guide: Surry, D. S.; Buchwald, S. L. Chemical Science2011 , 2, 27-50.[1]

Sources

- 1. solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 4. researchgate.net [researchgate.net]

- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging XPhos Pd G1 for the Synthesis of Complex Molecules

Abstract

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is fundamental to modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging these connections.[1][2][3] The development of sterically hindered, electron-rich phosphine ligands, pioneered by the Buchwald laboratory, has dramatically expanded the scope and efficiency of these transformations, enabling the use of previously challenging substrates like aryl chlorides.[4][5][6] Among these, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, known as XPhos, is a standout ligand due to its broad applicability.[5][7]

This guide focuses on XPhos Pd G1 , the first-generation (G1) palladacycle precatalyst incorporating the XPhos ligand.[8][9] As a stable, well-defined, and commercially available solid, this precatalyst simplifies reaction setup and enhances reproducibility by obviating the need for the in situ generation of the active catalyst.[10][11][12] We will delve into the mechanistic underpinnings of XPhos Pd G1, provide detailed, field-proven protocols for its application in key transformations, and offer a comprehensive troubleshooting guide to empower researchers in their synthesis of complex molecular architectures.

The XPhos Pd G1 Precatalyst: Structure and Activation

The efficacy of a cross-coupling reaction is critically dependent on the generation and maintenance of a catalytically active, low-coordinate Pd(0) species. XPhos Pd G1 is a Pd(II) precatalyst designed to be a reliable source of this active species under standard reaction conditions.

Structure: The XPhos Pd G1 complex features a palladium(II) center coordinated to the bulky and electron-rich XPhos ligand, a chloride anion, and a 2-(2-aminoethyl)phenyl ligand which forms a stable five-membered palladacycle.[8][9][13][14] This structure renders the complex exceptionally stable to air and moisture, allowing for easy handling and storage.

Mechanism of Activation: The transition from the stable Pd(II) precatalyst to the active Pd(0) catalyst is a crucial, base-mediated step. While the precise mechanism can be complex, it is generally understood to proceed via reductive elimination. The base present in the reaction mixture facilitates the deprotonation of the coordinated amine, which then undergoes reductive elimination with the chloride ligand to generate the active L-Pd(0) species (where L is the XPhos ligand). This process releases a benign organic byproduct and frees the palladium center to enter the catalytic cycle.[10][11][15] The high temperature often required for G1 precatalyst activation is a notable characteristic.[10][11]

The true power of the XPhos ligand lies in its architecture. The bulky triisopropylphenyl and dicyclohexylphosphino groups create a sterically demanding environment around the palladium atom. This bulkiness promotes the crucial reductive elimination step—the final, bond-forming step of the catalytic cycle—while its strong electron-donating character facilitates the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) center.[7][16]

Core Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with unparalleled scope.[2][4][6] XPhos Pd G1 is a highly effective catalyst for this transformation, particularly with challenging aryl chlorides.[7][17]

Protocol: Amination of an Aryl Chloride with a Primary Amine

This protocol provides a general starting point for the coupling of an aryl chloride with a primary aliphatic or aromatic amine. Optimization may be required for specific substrates.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add XPhos Pd G1 (1-2 mol%), the aryl chloride (1.0 equiv.), and the base (e.g., Sodium tert-butoxide, 1.5 equiv.).

-

Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as oxygen can lead to catalyst deactivation and side reactions like homocoupling.[18][19]

-

Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.2-0.5 M concentration relative to the limiting reagent).

-

Nucleophile Addition: Add the amine (1.2 equiv.) via syringe. The purity of the amine is exceedingly important; impurities can poison the catalyst.[19]

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C) for the specified time (4-24 hours). Monitor reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired arylamine product.

Data Presentation: Buchwald-Hartwig Amination Parameters

| Parameter | Recommended Condition | Causality & Field-Proven Insights |

| Catalyst Loading | 1 - 2 mol% | Sufficient for most transformations. For highly unreactive substrates, loading may be increased to 5 mol%. For large-scale synthesis, optimization to <0.5 mol% is often possible.[20] |

| Ligand:Pd Ratio | 1:1 (as precatalyst) | The precatalyst ensures a consistent 1:1 ratio, avoiding issues from using separate ligand and palladium sources where ratios can be critical.[11] |

| Base | NaOt-Bu, KOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic alkoxides are the workhorses for most aminations.[19] Weaker bases like K₃PO₄ are used for substrates with base-sensitive functional groups (e.g., esters, nitriles).[19] |

| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, non-protic solvents are standard.[21] Toluene is often the first choice. Dioxane can sometimes offer better solubility for polar substrates. |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to activate the G1 precatalyst and drive the catalytic cycle, especially the oxidative addition of aryl chlorides.[10] |

| Substrate Scope | Aryl/Heteroaryl Chlorides, Bromides, Triflates | XPhos Pd G1 excels with electron-neutral or electron-poor aryl chlorides. Electron-rich chlorides can be more challenging. It is also highly effective for bromides and triflates.[7][22] |

Core Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction due to the stability and low toxicity of the organoboron reagents.[1][23] XPhos Pd G1 is an excellent catalyst for coupling a wide range of aryl and vinyl (pseudo)halides with boronic acids and their derivatives.[10]

Protocol: Suzuki-Miyaura Coupling of an Aryl Tosylate with a Phenylboronic Acid

This protocol details the coupling of an aryl tosylate, a useful alternative to halides, with a standard boronic acid.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried vial, combine the aryl tosylate (1.0 equiv.), the phenylboronic acid (1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and XPhos Pd G1 (2 mol%).

-

Inert Atmosphere: Seal the vial and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.

-

Solvent Addition: Add the degassed solvent system. A mixture of an organic solvent and water (e.g., Dioxane/H₂O 10:1) is often beneficial, as water can be critical for the success of the transmetalation step.[5]

-

Reaction: Heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-18 hours).

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude material via column chromatography to yield the biaryl product.

Data Presentation: Suzuki-Miyaura Coupling Parameters

| Parameter | Recommended Condition | Causality & Field-Proven Insights |

| Catalyst Loading | 1 - 2 mol% | Highly efficient for a broad range of substrates. Lower loadings are often achievable with more reactive aryl bromides or iodides.[24] |

| Boron Reagent | Boronic Acids, Boronate Esters | Boronic acids are most common. Boronate esters (e.g., pinacol esters) offer enhanced stability and are useful for slow, controlled delivery of the boronic acid in situ, minimizing side reactions like protodeboronation.[1] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | An inorganic base is essential for activating the boronic acid for transmetalation. K₃PO₄ is a robust, broadly applicable choice.[25] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, n-Butanol | The presence of water or an alcohol is often crucial for efficient transmetalation.[5] n-Butanol has been shown to be a particularly effective solvent in some cases.[10][11] |

| Temperature | 80 - 110 °C | Provides the necessary energy for catalyst activation and reaction turnover, especially with less reactive coupling partners like aryl chlorides or tosylates. |

| Substrate Scope | Aryl/Vinyl Halides, Tosylates, Triflates | XPhos Pd G1 shows excellent performance with a vast array of electrophiles, including sterically hindered and heteroaromatic systems.[5][10] |

Experimental Workflow and Troubleshooting

Adherence to proper technique is paramount for success and reproducibility in palladium-catalyzed reactions. The following workflow and troubleshooting guide are designed to address common challenges.

Sources

- 1. jmcct.com [jmcct.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Formation of exceptional monomeric YPhos–PdCl2 complexes with high activities in coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. XPhos - Wikipedia [en.wikipedia.org]

- 8. XPhos Pd G1 1028206-56-5 [sigmaaldrich.com]

- 9. solid | Sigma-Aldrich [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [wap.guidechem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. XPhos Pd G1 | 1028206-56-5 [chemicalbook.com]

- 23. mdpi.com [mdpi.com]

- 24. Lab Reporter [fishersci.se]

- 25. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for XPhos Pd G1 Mediated Cross-Coupling Reactions Under Inert Atmosphere

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the XPhos Pd G1 precatalyst in cross-coupling reactions. This document emphasizes the critical importance of rigorous inert atmosphere techniques and provides detailed, field-proven protocols to ensure reaction success, reproducibility, and safety.

Introduction to XPhos Pd G1: A Privileged Catalyst System

XPhos Pd G1, formally Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II), is a highly efficient and versatile palladium precatalyst.[1] It belongs to the family of Buchwald dialkylbiaryl phosphine ligands, which are renowned for their ability to facilitate a wide range of challenging cross-coupling reactions.[2] The XPhos ligand itself, 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, is an air-stable, electron-rich monophosphine ligand that imparts both high reactivity and stability to the palladium center.[3] This unique combination of steric bulk and electron-donating properties accelerates key steps in the catalytic cycle, namely oxidative addition and reductive elimination, enabling efficient bond formation even with unactivated substrates.[3][4]

XPhos Pd G1 is particularly valued for its broad applicability in C-N (Buchwald-Hartwig amination) and C-C (Suzuki-Miyaura, Negishi, etc.) bond-forming reactions.[5][6][7] Its utility extends to the coupling of aryl chlorides, tosylates, and other challenging electrophiles with a diverse array of nucleophiles.[3][5] The "G1" designation refers to the first-generation Buchwald precatalyst, which features a palladacycle structure that enhances stability and allows for controlled activation to the active Pd(0) species.

Key Characteristics of XPhos Pd G1:

| Property | Description | Source(s) |

| CAS Number | 1028206-56-5 | [1] |

| Molecular Formula | C₄₁H₅₉ClNPPd | [8][9] |

| Appearance | White to pale yellow powder | [1] |

| Key Applications | Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Negishi coupling, Sonogashira coupling, Heck reaction, and C-H activation. | [1][3][5] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) and protected from light. | [1][8][10] |

The Imperative of an Inert Atmosphere

Organometallic compounds, particularly palladium catalysts, are often sensitive to air and moisture.[11][12][13] Exposure to oxygen and water can lead to catalyst decomposition, formation of unwanted byproducts, and ultimately, low or no reaction conversion.[12][14] Therefore, the meticulous exclusion of air and moisture through the use of inert atmosphere techniques is not merely a suggestion but a prerequisite for success.[11][15]

The primary reason for this sensitivity lies in the reactivity of the low-valent palladium species, which are the active catalysts in cross-coupling reactions. These species can be readily oxidized by atmospheric oxygen, rendering them catalytically inactive. Furthermore, many reagents used in conjunction with these catalysts, such as organoboronic acids and organolithium compounds, are themselves highly sensitive to air and moisture.[14]

Two primary methods are employed to create and maintain an inert atmosphere for chemical reactions: the Schlenk line and the glovebox.[16]

Schlenk Line Techniques

A Schlenk line is a versatile piece of laboratory equipment that allows for the manipulation of air-sensitive compounds on the benchtop.[17][18] It consists of a dual-manifold system: one for vacuum and one for a high-purity inert gas (typically argon or nitrogen).[17][19] This setup enables the user to evacuate a reaction vessel to remove air and adsorbed water and then backfill it with an inert gas.[16][19]

Workflow for Schlenk Line Usage:

Caption: General workflow for setting up a reaction on a Schlenk line.

The process of evacuating and backfilling, often referred to as "cycling," is typically repeated three times to ensure a thoroughly inert atmosphere within the reaction vessel.[16][20] Liquid reagents are typically added via syringe through a rubber septum, while solids are added under a positive flow of inert gas.

Glovebox Techniques

A glovebox provides a sealed environment with a continuously purified inert atmosphere, typically with very low levels of oxygen and water (often in the parts-per-million range).[17][21][22] This allows for the direct manipulation of air-sensitive compounds as one would on a standard laboratory bench.[16][17]

Workflow for Glovebox Usage:

Caption: General workflow for setting up a reaction inside a glovebox.

Gloveboxes are particularly advantageous for weighing and handling solid reagents that are difficult to manage under a positive pressure of inert gas on a Schlenk line.[11][16]

Protocols for XPhos Pd G1 Mediated Cross-Coupling Reactions

The following protocols are provided as a starting point for reaction optimization. The specific conditions, including catalyst loading, base, solvent, and temperature, may require adjustment depending on the specific substrates being coupled.

General Protocol for a Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl halide with a boronic acid.

Reagents and Equipment:

-

XPhos Pd G1

-

Aryl halide

-

Boronic acid

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

-

Schlenk flask or vial with a stir bar

-

Schlenk line or glovebox

-

Syringes and needles

Procedure (using Schlenk Line):

-

Glassware Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.

-

Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add XPhos Pd G1 (typically 1-5 mol%), the aryl halide (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and connect it to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC or GC/LC-MS.[23]

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.

General Protocol for a Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl halide with an amine.

Reagents and Equipment:

-

XPhos Pd G1

-

Aryl halide

-

Amine

-

Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Schlenk flask or vial with a stir bar

-

Schlenk line or glovebox

-

Syringes and needles

Procedure (using Glovebox):

-

Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere.

-

Reaction Setup: Inside the glovebox, add XPhos Pd G1 (typically 1-5 mol%), the aryl halide (1.0 equiv), and the base (1.2-2.0 equiv) to a vial containing a magnetic stir bar.

-

Reagent Addition: Add the amine (1.1-1.5 equiv) and the anhydrous, degassed solvent.

-

Sealing: Seal the vial with a screw cap containing a PTFE septum.

-

Reaction: Remove the vial from the glovebox and place it in a heating block at the desired temperature. Monitor the reaction progress.

-

Work-up: After the reaction is complete, cool to room temperature. The work-up procedure is similar to that of the Suzuki-Miyaura coupling, with careful consideration of the basicity of the reaction mixture.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle provides insight into the roles of the various reaction components and aids in troubleshooting. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura), and reductive elimination.[4]

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

The bulky and electron-rich XPhos ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center and promotes the final reductive elimination step to release the desired product and regenerate the active catalyst.[3][24]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) | Source(s) |

| Low or No Conversion | - Inactive catalyst (air/moisture exposure)- Impure reagents- Incorrect reaction conditions (temperature, solvent, base) | - Use fresh catalyst and ensure rigorous inert atmosphere techniques.- Purify starting materials.- Screen different solvents, bases, and temperatures. | [12] |

| Formation of Side Products | - Homocoupling of the boronic acid (Suzuki)- Protodeboronation (Suzuki)- Hydrodehalogenation of the aryl halide | - Use a less polar solvent.- Use a milder base or anhydrous conditions.- Ensure a truly inert atmosphere. | [2][25] |

| Difficulty with Specific Substrates | - Sterically hindered substrates- Electron-rich aryl chlorides | - Increase catalyst loading.- Use a more active ligand or precatalyst generation.- Increase reaction temperature and time. | [4][26] |

Safety and Handling

XPhos Pd G1 should be handled with care.[1] It is advisable to consult the Safety Data Sheet (SDS) before use.[10] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The compound may cause skin, eye, and respiratory irritation.[27] All manipulations should be performed in a well-ventilated area or under an inert atmosphere.[1][10]

References

-

American Chemical Society. Development of Techniques in Organometallic Chemistry. Available from: [Link]

-

Grokipedia. XPhos. Available from: [Link]

-

Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Available from: [Link]

-

Wikipedia. Air-free technique. Available from: [Link]

-

JoVE. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Available from: [Link]

-

Chemistry LibreTexts. Guides. Available from: [Link]

-

Wikipedia. XPhos. Available from: [Link]

-

VACUUBRAND. Keeping air and moisture out. Available from: [Link]

-

Fiveable. Inert atmosphere Definition - Organic Chemistry II Key... Available from: [Link]

-

JoVE. Video: Glovebox-Operating Procedure and Use of Impurity Sensors. Available from: [Link]

-

JoVE. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Available from: [Link]

-

Cleanroom Technology. Safely handling air-sensitive products. Available from: [Link]

-

Cross-Coupling Reactions Guide. Available from: [Link]

-

Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. Available from: [Link]

-

Advion, Inc. Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Available from: [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]

-

Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

-

ResearchGate. Synthesis of a library of XPhos ligand derivatives by functional group... Available from: [Link]

-

PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

-

BNT Chemicals. Organometallic Compounds. Available from: [Link]

-

ACS Omega. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Available from: [Link]

-